molecular formula C18H21ClN2O3 B6479239 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)propanamide CAS No. 902253-51-4

3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)propanamide

Cat. No.: B6479239
CAS No.: 902253-51-4
M. Wt: 348.8 g/mol
InChI Key: SFCCOKVFAHZPEV-UHFFFAOYSA-N
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Description

3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)propanamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a complex structure with multiple functional groups, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)propanamide typically involves multiple steps, including the formation of the benzo[d]oxazole ring, chlorination, and subsequent amide formation. The reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can replace certain atoms or groups with different ones, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, the compound could be investigated for its potential biological activity, such as antimicrobial, anticancer, or enzyme inhibition properties.

Medicine

In medicinal chemistry, the compound may be explored for its potential therapeutic applications, including drug development for specific diseases or conditions.

Industry

In industrial applications, the compound could be used in the production of specialty chemicals, materials, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)propanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways and effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other benzo[d]oxazole derivatives, chlorinated aromatic compounds, and amides with similar structural features.

Uniqueness

The uniqueness of 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)propanamide lies in its specific combination of functional groups and structural elements, which may confer distinct chemical and biological properties compared to related compounds.

Properties

IUPAC Name

3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-[2-(cyclohexen-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3/c19-14-6-7-16-15(12-14)21(18(23)24-16)11-9-17(22)20-10-8-13-4-2-1-3-5-13/h4,6-7,12H,1-3,5,8-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCCOKVFAHZPEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CCN2C3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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